molecular formula C11H6F3NO3 B6157929 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid CAS No. 183946-01-2

5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

Cat. No.: B6157929
CAS No.: 183946-01-2
M. Wt: 257.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid is an organic compound with a complex structure that includes an oxazole ring, a carboxylic acid group, and a trifluoromethylphenyl group. This compound is of significant interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid typically involves several steps:

  • Formation of the Oxazole Ring: : This step often uses a cyclization reaction involving a nitrile and an α-haloketone. For example, reacting 4-(trifluoromethyl)benzonitrile with chloroacetic acid in the presence of a base such as potassium carbonate.

  • Introduction of the Carboxylic Acid Group: : This can be achieved by carboxylation of the intermediate oxazole compound, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

The industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. Key steps involve:

  • Large-scale synthesis of starting materials.

  • Efficient reaction mechanisms and conditions.

  • Advanced purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid can undergo several types of chemical reactions:

  • Substitution Reactions: : The oxazole ring can participate in electrophilic aromatic substitution due to its electron-rich nature.

  • Reduction and Oxidation: : The compound can be reduced to various alcohol derivatives or oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in a solvent such as tetrahydrofuran (THF).

  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Substitution: : Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

  • Reduction Products: : Alcohol derivatives of the original compound.

  • Oxidation Products: : Ketones, aldehydes, or carboxylic acids depending on the extent of the oxidation.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing more complex organic molecules.

  • Functions as a ligand in coordination chemistry.

Biology

  • Studied for its potential biochemical interactions and pathways in cellular systems.

Medicine

  • Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug design and development.

Industry

  • Utilized in the manufacture of advanced materials due to its unique chemical properties.

Mechanism of Action

The compound's mechanism of action depends on its interaction with molecular targets and biochemical pathways. Key aspects include:

  • Binding to Proteins: : The trifluoromethyl group can enhance binding affinity to various proteins, influencing biochemical pathways.

  • Pathway Modulation: : The oxazole ring structure allows it to interact with specific enzymes and receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-1,2-oxazole-4-carboxylic acid

  • 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid

Uniqueness

5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid stands out due to the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific applications.

Need more specifics on any of these sections?

Properties

CAS No.

183946-01-2

Molecular Formula

C11H6F3NO3

Molecular Weight

257.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.